Methyl nitro(piperidin-2-ylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62746-17-2 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-nitro-2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h9H,2-5H2,1H3 |
InChI Key |
JFAIDERSQQIMTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCCCN1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl Nitro Piperidin 2 Ylidene Acetate
Direct Synthesis Approaches to the Methyl (Piperidin-2-ylidene)acetate Core
Direct synthesis methods aim to construct the target molecule by forming the key exocyclic double bond on a pre-existing or concurrently formed piperidine (B6355638) ring. These strategies often involve classical condensation and substitution reactions.
Knoevenagel Condensation Strategies Involving Nitroacetates
The Knoevenagel condensation is a fundamental reaction in organic chemistry for forming carbon-carbon double bonds. rsc.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. In the context of synthesizing Methyl nitro(piperidin-2-ylidene)acetate, this strategy would involve the condensation of a piperidine precursor with methyl nitroacetate (B1208598).
The most plausible piperidine precursor for this reaction is δ-valerolactam (2-piperidone) or its activated derivatives, such as the corresponding lactim ether. The active methylene group in methyl nitroacetate is deprotonated by a base, forming a nucleophilic nitronate ion. This ion then attacks the carbonyl carbon of the lactam. Subsequent dehydration leads to the formation of the exocyclic C=C double bond, yielding the target ylidene structure. Various bases can be employed as catalysts, with piperidine and its salts being common choices. researchgate.net The reaction is often reversible, and conditions may be optimized to favor the product. researchgate.net
Table 1: Selected Catalysts and Conditions for Knoevenagel-type Condensations
| Catalyst/System | Substrates | Conditions | Outcome | Reference |
| Piperidine | Benzaldehyde, Ethyl Cyanoacetate | Neat (solvent-free) | Formation of cyclohexene (B86901) derivatives via complex cascade | researchgate.net |
| Porcine Pancreas Lipase (PPL) | Oxindole, Aromatic Aldehydes | Organic Solvent | High selectivity for E-configuration products | researchgate.net |
| Water (catalyst-free) | Various Aldehydes, Active Methylene Compounds | Elevated Temperature | Green chemistry approach with broad substrate scope | rsc.org |
Nucleophilic Substitution Reactions in the Formation of Piperidin-2-ylidene Systems from Nitro Precursors
Nucleophilic substitution offers an alternative route to the piperidin-2-ylidene core. This approach can be conceptualized in a few ways. One potential pathway involves an SNAr (Nucleophilic Aromatic Substitution) type mechanism if a suitably activated aromatic precursor is used, though this is less direct for a saturated heterocycle. In SNAr reactions, a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring, a process facilitated by strong electron-withdrawing groups like a nitro group. nih.gov
A more direct aliphatic pathway would involve a piperidine ring system already functionalized with a good leaving group at the 2-position (e.g., a 2-halopiperidine or a 2-alkoxypiperidine derivative). The nitronate anion, generated from methyl nitroacetate with a base, would act as the nucleophile, attacking the C2 position of the piperidine ring. A subsequent elimination step would then form the exocyclic double bond. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions that favor the desired substitution-elimination sequence over other potential side reactions.
Multicomponent and Cascade Reactions for Piperidine-Ylidene Formation
Multicomponent and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining multiple reactants. These methods reduce waste and improve step economy.
Nitro-Mannich Reactions in Asymmetric Piperidine Synthesis
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for forming carbon-carbon bonds and creating β-nitroamines. wikipedia.org This reaction involves the addition of a nitroalkane to an imine. wikipedia.orgnih.gov It is particularly valuable in asymmetric synthesis, where chiral catalysts can be used to control the stereochemistry of the newly formed chiral centers. nih.govresearchgate.net
In the synthesis of piperidine derivatives, the nitro-Mannich reaction can be used to create acyclic β-nitroamine precursors with defined stereochemistry. researchgate.netfao.org These precursors can then undergo a reductive cyclization process to form the piperidine ring. nih.gov For instance, a reaction between a nitroalkane and an imine containing an ester group can generate an intermediate that, after reduction of the nitro group to an amine and subsequent intramolecular amidation, yields a functionalized piperidone. This piperidone could then undergo a Knoevenagel-type condensation as described previously. Cascade reactions combining an organocatalytic nitro-Mannich step with a subsequent hydroamination have been developed to produce substituted pyrrolidines, and similar principles could be applied to piperidine synthesis. acs.org
Table 2: Examples of Asymmetric Nitro-Mannich Reactions in Heterocycle Synthesis
| Catalyst | Reactants | Product Type | Stereoselectivity | Reference |
| Chiral Thiourea | Nitroalkanes, N-Boc-imines | syn-β-nitroamines | Good to high diastereo- and enantioselectivity | nih.gov |
| Cu(II)-BOX complex | Nitroalkanes, N-PMP-α-iminoesters | β-nitro-α-aminoesters | Excellent enantioselectivity (up to 99% ee) | wikipedia.org |
| Bifunctional Organocatalyst | Nitroallene, N-Cbz imines | Trisubstituted Pyrrolidines | Excellent enantioselectivities (85–96% ee) | acs.org |
Mannich Condensation Routes for Piperidine Derivatives
The traditional Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. jofamericanscience.org This reaction has been widely used to synthesize a variety of piperidine derivatives, particularly 4-piperidones. sciencemadness.org The use of glacial acetic acid as a solvent has been shown to improve yields and simplify the isolation of products compared to traditional aqueous or alcoholic media. sciencemadness.org
A study by Shakirov et al. demonstrated a highly relevant application where methyl nitroacetate was treated with formaldehyde (B43269) and primary amines under Mannich reaction conditions. osi.lv This reaction yielded not only 5-nitrohexahydropyrimidines but also isomeric 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines, directly constructing a dinitro-substituted piperidine ring from a nitroacetate precursor. osi.lv This highlights a direct route to incorporating the required nitro-ester functionality into the piperidine core via a multicomponent strategy. Such piperidine products could potentially be further modified to achieve the target ylidene structure.
Cyclization Reactions in the Construction of the Piperidine Ring
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine ring from a suitably functionalized linear precursor. nih.gov A wide array of cyclization strategies exists, differentiated by the type of bond being formed (C-C or C-N) and the reaction mechanism. nih.gov
One common approach is the reductive cyclization of linear amino acetals that have been prepared via a diastereoselective nitro-Mannich reaction. nih.gov This method retains the stereochemistry established in the initial Mannich reaction. Another strategy involves intramolecular Michael additions, where a nucleophilic amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the ring. Electrophilic cyclizations and radical-mediated cyclizations have also been developed to afford piperidine structures. nih.gov For example, an intramolecular radical cyclization of 1,6-enynes can produce polysubstituted alkylidene piperidines directly. nih.gov The specific precursor for synthesizing this compound via cyclization would need to contain a nitrogen atom, a five-carbon chain, and the necessary nitro and methyl acetate (B1210297) functionalities, positioned to facilitate the ring-closing reaction and subsequent formation of the exocyclic double bond.
Table 3: Overview of Cyclization Strategies for Piperidine Synthesis
| Cyclization Type | Key Transformation | Precursor Features | Reference |
| Reductive Cyclization | Diastereoselective reduction/cyclization of a linear amino acetal | Prepared from a nitro-Mannich reaction | nih.gov |
| Aza-Heck Cyclization | Palladium-catalyzed intramolecular reaction | Alkene and amine with a leaving group | nih.gov |
| Radical Cyclization | Radical-initiated ring closure of 1,6-enynes | Unsaturated linear substrate with a radical initiator | nih.gov |
| Reductive Amination | Iron-catalyzed cyclization of ϖ-amino fatty acids | Linear amino acid | nih.gov |
Intramolecular Cyclization Approaches for Substituted Piperidines
Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, where a linear precursor containing both a nitrogen source and a reactive electrophilic or nucleophilic site undergoes ring closure. nih.gov This approach often benefits from favorable entropic factors. The main routes for intramolecular cyclization involve the formation of either a new C-N bond or a new C-C bond, with the choice of strategy depending on the available starting materials and the desired substitution pattern on the piperidine ring. nih.gov
Various methods have been developed for intramolecular cyclization, including:
Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and effective method for piperidine synthesis.
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine ring. nih.gov
Ring-Closing Metathesis (RCM): Alkene metathesis has emerged as a versatile tool for the formation of cyclic compounds, including piperidines, from acyclic diene precursors.
Radical Cyclization: Intramolecular radical cyclization of unsaturated N-centered radicals provides another avenue to the piperidine core. nih.gov
A key challenge in intramolecular cyclization is controlling the stereochemistry of the newly formed stereocenters. nih.gov Significant research has been dedicated to developing diastereoselective and enantioselective variants of these reactions.
| Intramolecular Cyclization Method | Description | Key Features |
| Reductive Amination | Cyclization of a linear amino-carbonyl compound via an iminium ion intermediate, followed by reduction. | Forms a C-N bond. Often uses reducing agents like sodium borohydride. |
| Aza-Michael Addition | Nucleophilic addition of an amine to an activated alkene within the same molecule. nih.gov | Forms a C-N bond. Can be catalyzed by acids or bases. |
| Ring-Closing Metathesis | Cyclization of a diene-containing amine using a transition-metal catalyst (e.g., Grubbs' catalyst). | Forms a C=C bond within the ring, which can be subsequently reduced. |
| Radical Cyclization | Formation of a C-C or C-N bond through the cyclization of a nitrogen- or carbon-centered radical. nih.gov | Can be initiated by radical initiators like AIBN or through photoredox catalysis. |
Intermolecular Cyclization Strategies for Piperidine Derivatives
Intermolecular cyclization strategies involve the construction of the piperidine ring from two or more separate molecular fragments. These methods offer a high degree of flexibility and convergence, allowing for the rapid assembly of complex piperidine structures from simpler starting materials. beilstein-journals.org Common intermolecular approaches include [5+1] and [4+2] cycloaddition reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings, including piperidine precursors. The reaction of a diene with an imine (a aza-Diels-Alder reaction) can directly afford tetrahydropyridine (B1245486) derivatives, which can then be reduced to the corresponding piperidines.
Another notable intermolecular approach is the multicomponent reaction (MCR), where three or more reactants combine in a single synthetic operation to form a complex product. The Mannich reaction, for instance, can be employed to construct piperidine rings from an amine, an aldehyde, and a compound containing an acidic proton. osi.lv For example, the reaction of methyl nitroacetate with formaldehyde and a primary amine can lead to the formation of dinitropiperidines. osi.lv
| Intermolecular Cyclization Method | Reactant Types | Description |
| Aza-Diels-Alder Reaction | Diene + Imine | A [4+2] cycloaddition reaction that forms a tetrahydropyridine ring, a direct precursor to piperidines. |
| [5+1] Annulation | 1,5-dicarbonyl compound + Amine | Condensation reaction to form the piperidine ring. |
| Multicomponent Reactions (MCRs) | e.g., Amine + Aldehyde + Active Methylene Compound | Three or more reactants combine in a one-pot reaction to build the piperidine scaffold. osi.lv |
| Reductive Amination of Glutaraldehyde | Glutaraldehyde + Primary Amine | A direct method to form N-substituted piperidines. |
Catalytic Methods in Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling the development of more efficient, selective, and environmentally friendly methods for the construction of complex molecules like piperidine derivatives.
Transition-Metal Catalysis in Piperidine Derivative Synthesis
Transition-metal catalysis has revolutionized the synthesis of piperidines by providing novel pathways for C-C and C-N bond formation. nih.gov Metals such as palladium, rhodium, iridium, gold, and copper are widely used to catalyze a variety of transformations leading to piperidine rings. nih.govacs.org
Palladium-catalyzed cross-coupling reactions, for example, can be used to construct precursors for cyclization or to directly functionalize the piperidine ring. ajchem-a.com Gold-catalyzed intramolecular hydroamination of alkenes and alkynes is another powerful method for piperidine synthesis. nih.gov Iridium-catalyzed "hydrogen borrowing" or "transfer hydrogenation" reactions have also been employed in the synthesis of piperidines from readily available alcohols and amines. nih.gov
Copper-catalyzed intramolecular C-H amination has emerged as a promising strategy for the synthesis of piperidines from N-fluoro amides. acs.org This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical approach to ring formation. acs.org
| Transition Metal | Catalytic Reaction | Application in Piperidine Synthesis |
| Palladium | Cross-coupling (e.g., Suzuki, Heck), Allylic amination ajchem-a.com | Synthesis of complex piperidine precursors and direct functionalization. ajchem-a.com |
| Rhodium | Hydroformylation, Hydrogenation | Introduction of functional groups and reduction of unsaturated precursors. |
| Iridium | Hydrogen borrowing catalysis nih.gov | Synthesis of piperidines from alcohols and amines. nih.gov |
| Gold | Hydroamination, Cycloisomerization nih.gov | Cyclization of aminoalkenes and aminoalkynes. nih.gov |
| Copper | C-H Amination acs.org | Direct intramolecular formation of C-N bonds to form the piperidine ring. acs.org |
Asymmetric Synthetic Routes to Chiral Piperidin-2-ylidene Compounds
The development of asymmetric synthetic routes to chiral piperidine derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. Asymmetric catalysis, using chiral catalysts or auxiliaries, provides an efficient means to control the stereochemical outcome of reactions that form the piperidine ring or introduce stereocenters onto a pre-existing ring.
Enantioselective intramolecular cyclizations have been achieved using chiral catalysts. For example, the use of chiral ligands in transition-metal-catalyzed cyclizations can induce high levels of enantioselectivity. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral amines, phosphoric acids, and other small organic molecules can catalyze enantioselective Michael additions, Mannich reactions, and other transformations that lead to chiral piperidine products.
The asymmetric synthesis of 2-substituted piperidines can be achieved through methods such as the enantioselective lithiation-intramolecular cyclization of N-Boc protected amines. acs.org This approach allows for the preparation of enantioenriched piperidine derivatives. acs.org
| Asymmetric Strategy | Description | Example |
| Chiral Transition-Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov | Rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor. |
| Organocatalysis | A small chiral organic molecule is used as the catalyst. | Proline-catalyzed asymmetric intramolecular Michael addition. |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Evans' oxazolidinone auxiliaries for stereoselective alkylation. |
| Asymmetric Lithiation-Cyclization | Deprotonation with a chiral base followed by intramolecular cyclization. acs.org | Use of n-BuLi/(-)-sparteine for the synthesis of enantioenriched 2-substituted piperidines. acs.org |
Chemical Reactivity and Mechanistic Investigations of Methyl Nitro Piperidin 2 Ylidene Acetate
Reactivity Profiles of the Piperidin-2-ylidene Moiety
The piperidin-2-ylidene portion of the molecule, which contains a cyclic enamine system, is central to its reactivity. The exocyclic double bond is electron-rich, making it susceptible to attack by electrophiles. The nature of this reactivity is modulated by several factors.
The reactivity of the exocyclic double bond in Methyl nitro(piperidin-2-ylidene)acetate is a balance between electronic effects and steric factors. The nitrogen atom within the piperidine (B6355638) ring donates electron density to the double bond, increasing its nucleophilicity. This enamine character makes the β-carbon (relative to the nitrogen) a prime target for electrophilic attack.
However, the substitution pattern on both the piperidine ring and the exocyclic carbon influences this reactivity. Steric hindrance can impede the approach of bulky electrophiles. The planarity required for optimal delocalization of the nitrogen's lone pair into the double bond can also be affected by substituents on the ring, thereby altering the electron density at the reactive carbon.
Table 1: Factors Influencing Exocyclic Double Bond Reactivity
| Factor | Description | Impact on Reactivity |
|---|---|---|
| Electron Density | The nitrogen lone pair increases electron density at the β-carbon of the enamine system. | Enhances nucleophilicity and reactivity towards electrophiles. |
| Steric Hindrance | The cyclic structure and substituents can physically block the approach of reagents. | May decrease reaction rates with bulky electrophiles. |
Research on related 2-alkylidene-piperidines demonstrates that the exocyclic double bond readily participates in reactions such as aminomethylation when treated with formaldehyde (B43269) and a secondary amine like piperidine or morpholine. researchgate.net This highlights the inherent nucleophilic character of the double bond.
The piperidin-2-ylidene moiety can undergo tautomerization to form a cyclic iminium ion. This process is typically acid-catalyzed, where protonation of the exocyclic double bond leads to the formation of a stabilized carbocation, which is in resonance with the iminium form. nih.gov This iminium intermediate is a potent electrophile and plays a crucial role in many reactions involving piperidine derivatives. nih.govnih.gov
The equilibrium between the enamine and the iminium tautomer is a key determinant of the molecule's reaction pathways. For instance, in the presence of an acid, the formation of the iminium ion can facilitate subsequent nucleophilic attack at the carbon atom that was part of the original double bond. nih.gov This reactivity is a cornerstone of reactions like the Stork enamine alkylation. wikipedia.org
Enamines and the parent piperidine structure are found in numerous biologically active molecules, including enzyme inhibitors. nih.govenamine.net The piperidine nucleus is a component of piperine, the active ingredient in black pepper, which has been identified as a monoamine oxidase (MAO) inhibitor. nih.gov The ability of the enamine or related structures to interact with enzyme active sites can lead to inhibition. This inhibition can occur through various mechanisms, including competitive binding or the formation of covalent adducts, potentially via the generation of reactive iminium intermediates. nih.gov While specific studies on the inhibitory properties of this compound are not detailed, the structural motifs present suggest a potential for interaction with biological targets.
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It activates the molecule for certain nucleophilic reactions and can itself be transformed into a variety of other functional groups. mdpi.com
The nitro group in vinylogous systems, such as the one present in this compound, can act as a leaving group in nucleophilic substitution reactions. mdpi.comck12.org The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. nih.govabebooks.com
This type of reaction, often referred to as a vinylogous nucleophilic substitution, allows for the introduction of a wide range of nucleophiles, replacing the nitro group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the double bond, forming a resonance-stabilized anionic intermediate (a nitronate), followed by the elimination of the nitrite (B80452) ion. nih.gov
Table 2: Nucleophilic Displacement of the Nitro Group
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon of the nitro-alkene moiety. | A resonance-stabilized nitronate intermediate is formed. |
| 2. Elimination | The nitro group departs as a nitrite ion (NO₂⁻). | The substituted product is formed, and the double bond is regenerated. |
The nitro group is readily reduced to other nitrogen-containing functional groups, a transformation of significant synthetic utility. wikipedia.org Catalytic hydrogenation is a common method for the reduction of nitro groups. researchgate.net Depending on the catalyst and reaction conditions, the reduction can yield different products.
Table 3: Products of Nitro Group Reduction
| Product | Reagents and Conditions |
|---|---|
| **Amine (-NH₂) ** | Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel), Fe/HCl, SnCl₂. wikipedia.orgresearchgate.net |
| Hydroxylamine (-NHOH) | Controlled reduction with reagents like zinc dust in aqueous ammonium (B1175870) chloride or catalytic transfer hydrogenation. wikipedia.orgresearchgate.net |
| Nitroso (-NO) | Intermediate in the reduction to amines, can sometimes be isolated under specific conditions. nih.gov |
These reduction products serve as valuable synthetic intermediates. For example, the resulting amine can be further derivatized through acylation, alkylation, or diazotization reactions. Other derivatizations can involve the direct transformation of the nitro group without reduction, although these are less common for this type of substrate compared to aromatic nitro compounds. researchgate.net The choice of reducing agent and conditions allows for selective transformation, providing access to a diverse range of derivatives. nih.gov
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding and predicting their behavior in chemical transformations. This involves a detailed investigation of catalytic cycles, the identification of transient intermediates, and studies into the factors governing stereoselectivity.
The reactivity of related α,β-unsaturated nitro compounds and piperidine derivatives often involves catalysis to achieve high efficiency and selectivity. For instance, in reactions such as Michael additions, bifunctional organocatalysts, like those derived from thiourea, are known to activate both the nucleophile and the electrophile. encyclopedia.pubkoreascience.kr A plausible catalytic cycle for a reaction involving this compound would likely involve the formation of specific intermediates.
In a typical organocatalyzed conjugate addition, the catalyst would interact with the nitroalkene portion of the molecule, enhancing its electrophilicity. The nucleophile, activated by a basic site on the catalyst, would then attack the β-position of the nitroalkene. This process would likely proceed through a series of non-covalently bound intermediates, where the catalyst orients the reactants to facilitate the bond-forming step.
Table 1: Potential Intermediates in Catalyzed Reactions
| Intermediate Type | Description |
| Catalyst-Substrate Complex | The initial non-covalent association between the catalyst and this compound. |
| Nitronate Adduct | Formed after the nucleophilic attack on the β-carbon of the nitro-ylidene group. |
| Product-Catalyst Complex | The complex formed between the product and the catalyst before catalyst regeneration. |
This table is generated based on analogous reaction mechanisms and represents plausible, rather than experimentally confirmed, intermediates for the subject compound.
Stereochemical control is a paramount challenge and a significant area of investigation in the synthesis of complex molecules. For transformations involving this compound, achieving high levels of stereoselectivity would be a key objective.
Studies on analogous nitro-Mannich/lactamisation cascades have demonstrated the potential for high diastereoselectivity in the formation of substituted piperidin-2-ones. nih.govresearchgate.net In these reactions, the relative stereochemistry of the newly formed stereocenters is often controlled by the reaction conditions and the nature of the catalyst. For example, the use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
The stereochemical outcome of reactions involving cyclic systems is often influenced by the conformational preferences of the ring. In the case of the piperidine ring in this compound, the transition state geometry leading to different stereoisomers would be a key area of study.
Table 2: Factors Influencing Stereoselectivity
| Factor | Influence on Stereochemical Outcome |
| Catalyst Chirality | A chiral catalyst can create a chiral environment, leading to enantioselective transformations. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of diastereomeric transition states. |
| Temperature | Lower reaction temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. |
| Substrate Structure | The inherent stereochemistry and conformational biases of the starting material can direct the stereochemical course of the reaction. |
This table outlines general principles of stereochemical control that would be applicable to reactions of this compound.
Radical Reaction Pathways and Intermediates
In addition to ionic pathways, the nitro group in this compound can also facilitate radical reactions. The nitro group is known to be a versatile functional group that can participate in single-electron transfer (SET) processes to form radical-ion pairs. nih.gov
Radical cyclization reactions of β-nitroamines, which share structural similarities with our subject compound, have been investigated. researchgate.net These reactions often proceed via the formation of a radical at the carbon bearing the nitro group, followed by cyclization onto a tethered unsaturated moiety. Such pathways could be relevant for intramolecular reactions of derivatives of this compound.
The intermediates in these radical reactions would be highly reactive radical species. The regioselectivity and stereoselectivity of these cyclizations would be governed by factors such as the stability of the radical intermediates and the geometric constraints of the transition states.
It is also plausible that under certain conditions, such as photolysis, the α,β-unsaturated system could undergo [2+2] cycloadditions via triplet 1,4-biradical intermediates, as has been studied for other cyclic and acyclic α,β-unsaturated carbonyl compounds. researchgate.net
Table 3: Potential Radical Intermediates and Pathways
| Intermediate/Pathway | Description |
| Radical Anion | Formed by single-electron transfer to the nitro group. |
| Carbon-centered Radical | Generated by the loss of a nitrite anion from the radical anion. |
| 1,4-Biradical | A potential intermediate in photochemical cycloaddition reactions. |
| Radical Cyclization | An intramolecular reaction pathway where a radical attacks an unsaturated bond within the same molecule. |
This table describes potential radical species and reaction types based on the known chemistry of nitro compounds and unsaturated systems.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and neighboring protons for each unique proton in a molecule. In the case of Methyl nitro(piperidin-2-ylidene)acetate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methyl group of the ester, and any protons on the exocyclic double bond.
The chemical shifts (δ) of the piperidine ring protons would likely appear in the aliphatic region, with their specific positions influenced by their proximity to the nitrogen atom and the electron-withdrawing nitro and ester groups. Protons on the carbon adjacent to the nitrogen (C6) would be expected to be deshielded and appear at a lower field. The methylene (B1212753) protons of the piperidine ring (at C3, C4, and C5) would likely show complex splitting patterns due to coupling with each other. The methyl protons of the ester group would typically appear as a sharp singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom.
¹H NMR Data Table for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.5 - 3.8 | s (singlet) |
| Piperidine H6 | 3.0 - 3.5 | m (multiplet) |
| Piperidine H3 | 2.0 - 2.5 | m (multiplet) |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.
For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the C=C double bond, the carbons of the piperidine ring, and the methyl carbon of the ester. The carbonyl carbon would appear significantly downfield (typically > 160 ppm). The carbons of the piperidin-2-ylidene moiety would also be in the downfield region, with the carbon bearing the nitro group being particularly deshielded. The carbons of the piperidine ring would resonate in the aliphatic region, with their chemical shifts influenced by their position relative to the nitrogen atom. The methyl carbon of the ester would appear at a characteristic upfield position.
¹³C NMR Data Table for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165 - 175 |
| C=C (ylidene) | 140 - 160 |
| C-NO₂ | 110 - 130 |
| Piperidine C6 | 50 - 60 |
| -OCH₃ | 50 - 55 |
| Piperidine C3 | 25 - 35 |
Note: These are estimated chemical shift ranges and would require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, the C=C double bond, and the C-N and C-H bonds.
The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. The carbonyl (C=O) stretching of the ester group would be expected to appear as a strong, sharp band around 1700-1750 cm⁻¹. The C=C stretching of the ylidene group would likely be observed in the 1600-1680 cm⁻¹ region. The C-N stretching of the piperidine ring and C-O stretching of the ester would also produce characteristic bands.
FT-IR Data Table for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-O (asymmetric stretch) | 1500 - 1600 | Strong |
| C=O (ester) | 1700 - 1750 | Strong |
| C=C (alkene) | 1600 - 1680 | Medium |
| N-O (symmetric stretch) | 1300 - 1390 | Strong |
| C-O (ester) | 1000 - 1300 | Strong |
Note: The precise peak positions can be influenced by the molecular environment.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the C=C double bond of the ylidene group would be expected to show a strong signal in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active. This technique can provide confirmatory evidence for the functional groups identified by FT-IR and offer additional structural insights.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the conjugation and electronic environment of the chromophores present.
For compounds containing nitro groups and conjugated systems, such as this compound, UV-Vis spectra are expected to exhibit characteristic absorption bands. Generally, nitro-substituted pyridine (B92270) derivatives display broad absorption profiles spanning the 200–600 nm wavelength region. nih.gov The electronic transitions in such molecules are influenced by the interplay between the electron-withdrawing nitro group and the electron-donating components of the molecule.
While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, theoretical calculations on analogous structures can provide predictive insights. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations are often employed to simulate electronic transitions. In a related nitro-containing heterocyclic compound, two primary absorption peaks were observed experimentally and corroborated by theoretical calculations, corresponding to complex electronic transitions between various molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za A similar approach would be invaluable in assigning the electronic transitions for this compound.
Table 1: Predicted UV-Vis Absorption Maxima and Electronic Transitions
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition(s) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is a template for expected data. Specific experimental or calculated values for this compound are required for completion.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI+)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI+) is particularly effective for organic molecules as it often provides the mass of the protonated molecular ion ([M+H]⁺) with high accuracy, allowing for the determination of the elemental composition.
In addition to the molecular ion, the mass spectrum would likely display a series of fragment ions resulting from the cleavage of weaker bonds within the molecule. The fragmentation pattern would offer valuable structural information, for example, by showing the loss of the methoxy (B1213986) group, the nitro group, or fragmentation of the piperidine ring.
Table 2: Expected High-Resolution Mass Spectrometry Data (ESI+)
| Theoretical m/z [M+H]⁺ | Observed m/z | Elemental Composition | Fragment Ions (m/z) |
| Calculated value | Data not available | C₈H₁₂N₂O₄ | Data not available |
Note: This table illustrates the type of data obtained from HRMS analysis. The completion of this table awaits experimental results for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
While a crystal structure for this compound has not been reported, studies on related nitro-substituted heterocyclic compounds have been successfully conducted. growingscience.com For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was determined, revealing details about its geometric configuration. growingscience.com Similarly, analyses of other nitropyridine derivatives have elucidated how substituents affect the planarity and intermolecular interactions within the crystal lattice. nih.govresearchgate.net Such studies often reveal the presence of weak intermolecular interactions, such as C—H···O hydrogen bonds, which play a crucial role in the packing of molecules in the unit cell. researchgate.net A crystallographic study of this compound would similarly illuminate its solid-state conformation and packing arrangement.
Table 3: Crystallographic Data and Structure Refinement Parameters (Hypothetical)
| Parameter | Value |
| Empirical formula | C₈H₁₂N₂O₄ |
| Formula weight | Calculated value |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Crystal size | Data not available |
| Theta range for data collection | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Goodness-of-fit on F² | Data not available |
Note: This table represents the standard format for reporting crystallographic data. The values are pending the successful growth and analysis of a single crystal of this compound.
Computational Chemistry and Theoretical Studies of Methyl Nitro Piperidin 2 Ylidene Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic world that governs molecular behavior. For a molecule such as Methyl nitro(piperidin-2-ylidene)acetate, which possesses a "push-pull" electronic system—with the electron-donating piperidine (B6355638) nitrogen and the electron-withdrawing nitro group—these methods are particularly insightful.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.
For this compound, geometry optimization using DFT would reveal key structural parameters. The planarity of the enamine and nitro-acetate fragments is of particular interest, as conjugation between the electron-donating and electron-withdrawing groups is crucial for its electronic properties. Calculations would likely show significant delocalization of the nitrogen lone pair from the piperidine ring across the double bond to the nitro-acetate moiety. This charge transfer is characteristic of push-pull systems.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is expected to be localized primarily on the electron-rich piperidine and enamine portion, while the LUMO would be concentrated on the electron-deficient nitro-acetate group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Illustrative DFT-Calculated Properties for this compound
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Represents the energy of the highest energy electrons; indicates electron-donating ability. |
| LUMO Energy | -2.1 eV | Represents the energy of the lowest energy empty orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. |
| Dipole Moment | 7.8 Debye | Indicates significant charge separation, typical of push-pull systems. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of the molecule when it absorbs light and enters an electronic excited state. nih.gov This is crucial for understanding the molecule's color, photostability, and potential applications in materials science, such as in nonlinear optics. nih.gov
For this compound, TD-DFT calculations would predict the electronic absorption spectrum, showing the wavelengths of light the molecule absorbs most strongly. The primary absorption band would likely correspond to a HOMO-LUMO transition, which involves the transfer of electron density from the donor part of the molecule to the acceptor part (an intramolecular charge-transfer, or ICT, transition). The calculated maximum absorption wavelength (λmax) provides theoretical confirmation of the molecule's expected color and electronic behavior. nih.gov
Illustrative TD-DFT Results for the Lowest Energy Electronic Transition
| Parameter | Calculated Value | Description |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | 385 nm | The wavelength of light most strongly absorbed by the molecule. |
| Excitation Energy | 3.22 eV | The energy required to promote an electron from the ground state to the first excited state. |
| Oscillator Strength (f) | 0.85 | A measure of the probability of the electronic transition occurring. A high value indicates a strong absorption. |
| Transition Character | HOMO -> LUMO (95%) | Describes which orbital transition is primarily responsible for the absorption. |
The accuracy of DFT and TD-DFT calculations depends heavily on the choice of the "functional" and the "basis set."
A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. A common and robust choice for organic molecules is the Pople-style basis set, such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost.
The functional is an approximation that accounts for the complex electron exchange and correlation energies.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides reliable geometries for many organic molecules. reddit.com
M06-2X is a meta-hybrid GGA functional from the "Minnesota" family. It contains a high amount of Hartree-Fock exchange, making it particularly well-suited for studying systems with significant non-covalent interactions and charge-transfer character, such as the push-pull system in this compound. researchgate.netnih.govacs.org For predicting excited states in such molecules, long-range corrected functionals like CAM-B3LYP are also often employed to provide more accurate results. nih.gov
A comparative study using different functionals is often necessary to validate the computational results against any available experimental data. researchgate.netbirmingham.ac.uk
Reactivity and Mechanistic Modeling
Computational chemistry can also map out the energetic landscape of chemical reactions, helping to predict reaction pathways and understand underlying electronic interactions.
A Potential Energy Surface (PES) is a multidimensional map that shows the energy of a chemical system as a function of the positions of its atoms. libretexts.org By calculating the PES for a proposed reaction, chemists can identify the lowest-energy path from reactants to products. colostate.eduresearchgate.netchemrxiv.org
For this compound, a key reaction to study would be its hydrolysis back to the parent keto-ester and piperidine, a common reaction for enamines. masterorganicchemistry.comyoutube.com A PES analysis would involve:
Identifying Reactants, Intermediates, Transition States, and Products: The calculation would map the energy changes as a water molecule approaches and reacts.
Locating Transition States (TS): These are the highest energy points along the reaction pathway and represent the energy barrier that must be overcome for the reaction to proceed.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
Such an analysis could confirm, for instance, that the reaction is initiated by the protonation of the carbon atom alpha to the piperidine ring, which is a known step in enamine hydrolysis. masterorganicchemistry.com
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the interactions between orbitals within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
Illustrative NBO Interaction Energies (E(2)) for Key Delocalizations
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Npiperidine) | π* (C=C) | 45.5 | Strong hyperconjugation, confirming the "push" effect from the nitrogen. |
| π (C=C) | π* (N=O of NO2) | 15.2 | Conjugation extending into the nitro group, confirming the "pull" effect. |
Derivatives and Analogs of Methyl Nitro Piperidin 2 Ylidene Acetate
Synthesis of Substituted Methyl nitro(piperidin-2-ylidene)acetate Analogs
The synthesis of substituted analogs of this compound typically starts from the corresponding lactams. For instance, 2-piperidone serves as a common precursor for the 2-nitromethylenepiperidine core. The synthesis of the parent nitroenamine, 2-nitromethylenepiperidine, is a well-documented process that forms a key intermediate for further elaboration. These cyclic β-nitroenamines are recognized as valuable building blocks in the synthesis of various nitrogen-containing heterocycles, including indolizidines and quinolizidines. researchgate.net
The introduction of substituents on the piperidine (B6355638) ring can be achieved by starting with appropriately substituted 2-piperidones. The general synthetic strategy involves the activation of the lactam, followed by condensation with a nitroacetate (B1208598) derivative. While specific methods for the direct synthesis of this compound are not extensively detailed in readily available literature, analogous reactions with other activated methylene (B1212753) compounds provide a template for these transformations.
The following table outlines a generalized synthetic approach for creating substituted analogs, based on established methodologies for similar compounds.
Table 1: Generalized Synthesis of Substituted this compound Analogs
| Precursor | Reagents and Conditions | Product |
|---|---|---|
| Substituted 2-Piperidone | 1. Activating agent (e.g., POCl₃, (COCl)₂) 2. Methyl nitroacetate, Base (e.g., Et₃N) | Substituted this compound |
Reactivity and Transformations of Key Derivatives
The reactivity of this compound and its analogs is dominated by the electron-poor nature of the double bond, which is influenced by the electron-withdrawing nitro and ester groups. This "push-pull" electronic structure makes the β-carbon of the enamine susceptible to nucleophilic attack.
Cyclization reactions are a prominent feature of the chemistry of related nitroenamines. For example, β-nitroenamines can undergo [3+3] cyclization reactions with α,β-unsaturated carboxylic acid chlorides. researchgate.net This type of reaction, when applied to this compound analogs, would be expected to yield various fused heterocyclic systems. The specific outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents on both the piperidine ring and the acyl chloride.
Key transformations of derivatives can include:
Cycloaddition Reactions: The activated double bond can participate in cycloaddition reactions with various dienophiles, leading to the formation of complex polycyclic structures.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up pathways to a different class of derivatives with altered chemical properties.
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, such as amide bond formation.
Table 2: Representative Transformations of this compound Derivatives
| Derivative | Reagents and Conditions | Product Type |
|---|---|---|
| This compound | α,β-Unsaturated Acyl Chloride, Catalyst (e.g., La(OH)₃) | Fused Pyridone Derivatives |
| This compound | Dienes (e.g., Cyclopentadiene) | Cycloaddition Adducts |
| This compound | Reducing Agent (e.g., H₂, Pd/C) | Methyl amino(piperidin-2-ylidene)acetate |
Structure-Reactivity Relationships in the Compound Class
The relationship between the structure of this compound analogs and their reactivity is a crucial aspect of their chemistry. The nature and position of substituents on the piperidine ring can significantly influence the electronic properties of the nitroenamine system and, consequently, its reactivity.
Electron-donating groups on the piperidine ring are expected to increase the electron density of the enamine nitrogen, enhancing the "push" component of the push-pull system. This can increase the nucleophilicity of the α-carbon and potentially alter the regioselectivity of certain reactions.
Electron-withdrawing groups on the piperidine ring would have the opposite effect, decreasing the electron density on the nitrogen and making the β-carbon even more electrophilic. This could enhance the rate of nucleophilic addition reactions at this position.
The steric bulk of substituents can also play a significant role. Large substituents near the reactive center can hinder the approach of reagents, leading to lower reaction rates or favoring the formation of specific stereoisomers. These structure-activity relationships are fundamental in designing synthetic routes and in understanding the chemical behavior of this class of compounds. The interplay of electronic and steric effects ultimately governs the reactivity and stability of these derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methods for the Compound
The stereochemical configuration of molecules is paramount in determining their physical, chemical, and biological properties. Future research should prioritize the development of novel stereoselective synthetic methods for methyl nitro(piperidin-2-ylidene)acetate. While general methods for the synthesis of piperidine (B6355638) derivatives exist, achieving high levels of stereocontrol in molecules with multiple functional groups remains a challenge. nih.gov
A promising approach would be the exploration of asymmetric catalysis. Chiral catalysts, whether metal-based or organocatalytic, could be employed to control the formation of stereocenters during the synthesis of the piperidine ring or in subsequent modifications. nih.gov For instance, asymmetric hydrogenation of a suitable pyridine (B92270) precursor could establish the stereochemistry of the piperidine ring early in the synthesis. nih.gov Furthermore, the development of enantioselective methods for the introduction of the nitro(piperidin-2-ylidene)acetate moiety would be highly valuable. This could potentially be achieved through chiral base-mediated condensation reactions or by employing chiral auxiliaries.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Catalyst/Reagent Type | Potential Outcome |
| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Rh, Ru, Ir) | Enantioselective formation of the piperidine ring |
| Organocatalytic Cyclization | Chiral amines, Brønsted acids, or phase-transfer catalysts | Diastereo- and enantioselective construction of the core structure |
| Chiral Auxiliary-Mediated Synthesis | Removable chiral groups | Control over the stereochemistry of substituent introduction |
Advanced Mechanistic Insights into Complex Transformations and Selectivity
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The reactivity of this compound is likely to be complex, involving the interplay of its various functional groups. Advanced mechanistic studies could provide valuable insights into its behavior in different chemical environments.
Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the regio- and stereoselectivity of transformations. researchgate.netrsc.org These theoretical studies can elucidate the electronic and steric factors that govern the compound's reactivity. For example, understanding the mechanism of cycloaddition reactions involving the nitro-activated double bond could pave the way for the synthesis of novel polycyclic systems. rsc.orgmdpi.com
Experimental mechanistic studies, such as kinetic isotope effect measurements, in-situ reaction monitoring by spectroscopic techniques (e.g., NMR, IR), and the isolation and characterization of reaction intermediates, will also be vital. These experimental data, in conjunction with computational results, can provide a comprehensive picture of the reaction landscape.
Exploration of New Catalytic Roles and Applications for the Compound
The structural features of this compound suggest its potential as a catalyst or a ligand in catalysis. The piperidine nitrogen and the oxygen atoms of the nitro and ester groups could act as coordination sites for metal ions. The development of novel catalytic systems based on this scaffold is a promising area for future research.
For instance, metal complexes of this compound could be investigated as catalysts for a variety of organic transformations, such as C-C and C-N bond-forming reactions. The electronic properties of the ligand could be tuned by modifying the substituents on the piperidine ring or the ester group, allowing for the optimization of the catalyst's activity and selectivity.
Computational Predictions for Novel Derivatives and Reactivity Profiles
Computational chemistry offers a powerful tool for the in-silico design of novel molecules with desired properties and for predicting their reactivity. Future research should leverage computational methods to explore the chemical space around this compound.
By systematically modifying the core structure—for example, by introducing different substituents on the piperidine ring, varying the ester group, or replacing the nitro group with other electron-withdrawing groups—it is possible to generate a virtual library of derivatives. Quantum chemical calculations can then be used to predict the electronic properties, stability, and reactivity of these new compounds. researchgate.net This computational screening can help prioritize synthetic targets and guide experimental efforts towards the discovery of molecules with enhanced or entirely new functionalities.
For example, computational studies could predict the impact of substituents on the compound's ability to participate in cycloaddition reactions, its potential as a ligand for specific metals, or its stability under various reaction conditions. nih.gov This predictive approach can accelerate the discovery of new applications for this class of compounds.
Table 2: Computationally Explored Properties of Novel Derivatives
| Property | Computational Method | Potential Application |
| Frontier Molecular Orbital Energies | DFT, Ab initio | Predicting reactivity in cycloaddition and nucleophilic/electrophilic reactions |
| Molecular Electrostatic Potential | DFT | Identifying sites for non-covalent interactions and catalyst coordination |
| Bond Dissociation Energies | DFT, G3/G4 theory | Assessing stability and potential for radical-based transformations |
| Reaction Pathway Energetics | DFT with transition state searching | Elucidating reaction mechanisms and predicting product distributions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
